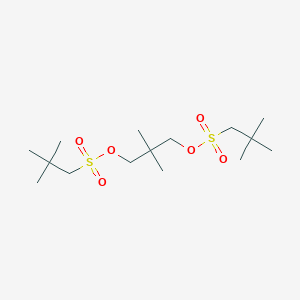
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropane-1-sulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 2,2-dimethylpropane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate groups can be hydrolyzed to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2,2-dimethylpropane-1,3-diol and the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) depends on its chemical reactivity. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound can modify biomolecules through covalent attachment, altering their properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate): This compound has similar structural features but different functional groups, leading to distinct reactivity and applications.
1,3-Diamino-2,2-dimethylpropane: This compound contains amino groups instead of sulfonate groups, resulting in different chemical behavior and uses.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(2,2-dimethylpropane-1-sulfonate) is unique due to its dual sulfonate groups, which provide specific reactivity and versatility in chemical synthesis and modification of biomolecules. Its ability to undergo substitution and hydrolysis reactions makes it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
6974-33-0 |
|---|---|
Fórmula molecular |
C15H32O6S2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[3-(2,2-dimethylpropylsulfonyloxy)-2,2-dimethylpropyl] 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C15H32O6S2/c1-13(2,3)11-22(16,17)20-9-15(7,8)10-21-23(18,19)12-14(4,5)6/h9-12H2,1-8H3 |
Clave InChI |
DHTBMAWUGGKUSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CS(=O)(=O)OCC(C)(C)COS(=O)(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


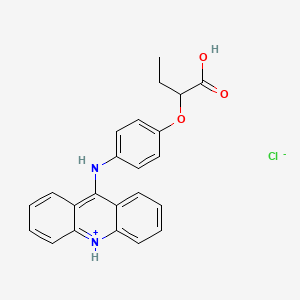
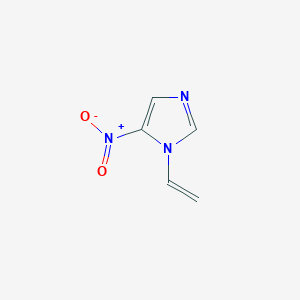
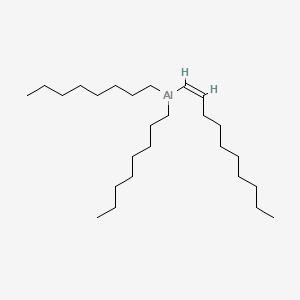
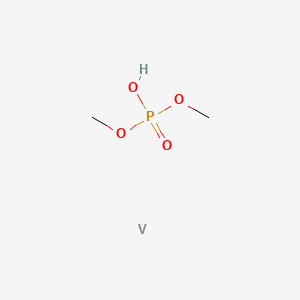
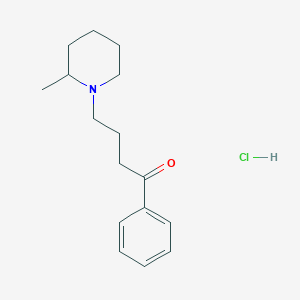

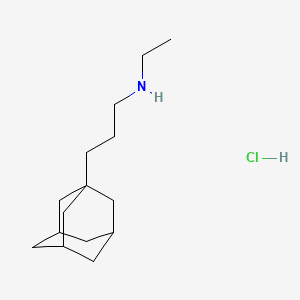
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
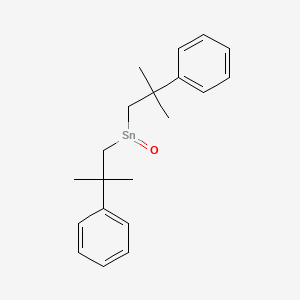
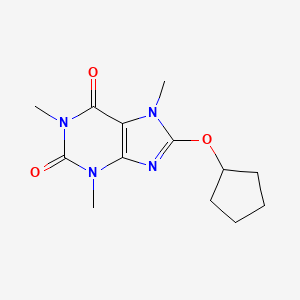
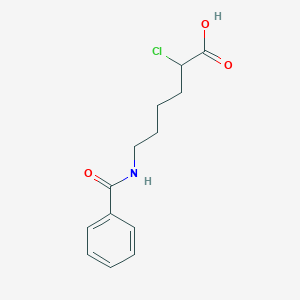
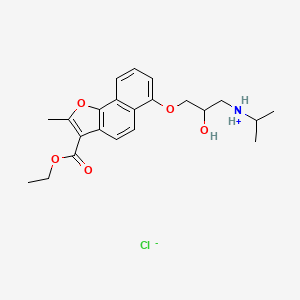
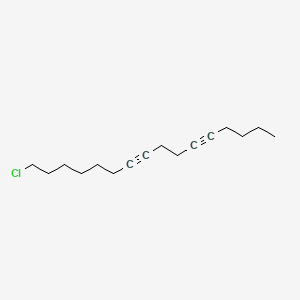
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
